molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Katalognummer B1283113
CAS-Nummer: 76596-53-7
Molekulargewicht: 189.99 g/mol
InChI-Schlüssel: NMCSUHDGEHKCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Although the exact synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involved the cyclization of a hydrazide acid group into a 1,3,4-oxadiazole nucleus, which resulted in increased antimicrobial activity . This suggests that the synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone could also involve cyclization reactions and the introduction of a bromine substituent to achieve the desired isoxazole ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Bromoisoxazol-5-yl)ethanone has been optimized using various computational methods, such as HF and B3LYP with different basis sets . The geometrical parameters obtained from these calculations are in agreement with experimental data, such as X-ray diffraction (XRD). These studies provide a foundation for understanding the molecular geometry and electronic distribution in 1-(3-Bromoisoxazol-5-yl)ethanone.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(3-Bromoisoxazol-5-yl)ethanone, but they do provide insights into the reactivity of similar molecules. For example, the negative charge distribution over the carbonyl group in these molecules indicates a site for electrophilic attack, while positive regions over nitrogen atoms suggest sites for nucleophilic attack . This information can be extrapolated to predict the reactivity of 1-(3-Bromoisoxazol-5-yl)ethanone in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Bromoisoxazol-5-yl)ethanone have been analyzed through NBO, HOMO-LUMO, and MEP analysis . These studies reveal the stability of the molecules due to hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity and potential applications in nonlinear optics. The molecular electrostatic potential (MEP) analysis shows the distribution of negative and positive charges, which are indicative of reactive sites within the molecule. Additionally, molecular docking studies suggest that these compounds may exhibit inhibitory activity against various proteins, indicating potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “1-(3-Bromoisoxazol-5-yl)ethanone” is used in the synthesis of a series of new derivatives of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone . These compounds are being studied for their potential antimicrobial activity .
  • Methods of Application or Experimental Procedures: The compound is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride . The structures of the synthesized compounds are confirmed by IR, 1H and 13C NMR, and mass spectra .
  • Results or Outcomes: The synthesized compounds have been tested for their in vitro antibacterial and antifungal activity . Molecular docking study has been carried out for deeper insight into the antimicrobial action and prediction of the binding modes of these compounds . In silico ADMET predictions and pharmacokinetic studies confirm high oral bioavailability of the products . The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents .

Thiazoles, which are structurally similar to isoxazoles, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Thiazoles, which are structurally similar to isoxazoles, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety And Hazards

The safety information for 1-(3-Bromoisoxazol-5-yl)ethanone includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Eigenschaften

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSUHDGEHKCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545340
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromoisoxazol-5-yl)ethanone

CAS RN

76596-53-7
Record name 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar manner 3-methoxy-5-(1-hydroxyethyl)-isoxazole, 3-bromo-5-(1-hydroxypropyl)-isoxazole and 3-bromo-5-(1-hydroxybutyl)-isoxazole were oxidized to afford
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-5-(1-hydroxypropyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-5-(1-hydroxybutyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of dibromoformaldoxime(which was obtained in Example 116) (32.5 g, 160.2 mmol), 3-butyn-one (13.41 g, 197 mmol), potassium carbonate (11 g, 80.1 mmol), and methylene chloride (300 mL) was stirred at ambient temperature for 20 hours. The slurry was then treated with aqueous hydrochloric acid (2N, 200 mL) and extracted with methylene chloride. The combined organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (ethyl acetate/hexanes 5/95) gave a white solid (16.76 g, 56% yield); 1H NMR (300 MHz, CDCl3) δ 2.62 (s, 3H), 6.97 (s, 1H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
13.41 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.